molecular formula C27H36F2O5 B105806 Diflucortolone pivalate CAS No. 15845-96-2

Diflucortolone pivalate

Cat. No.: B105806
CAS No.: 15845-96-2
M. Wt: 478.6 g/mol
InChI Key: UWGRWFCLGQWKPR-GSTUPEFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diflucortolone pivalate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive propertiesThese are steroids with a structure based on a hydroxylated prostane moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diflucortolone pivalate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and esterification. The fluorination is typically achieved using reagents like diethylaminosulfur trifluoride (DAST). Hydroxylation is performed using oxidizing agents such as chromium trioxide. The final step involves esterification with pivalic acid to form the pivalate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium methoxide.

Major Products Formed:

Scientific Research Applications

Diflucortolone pivalate has a wide range of applications in scientific research:

Mechanism of Action

Diflucortolone pivalate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. Consequently, the formation, release, and activity of these inflammatory mediators are suppressed, leading to reduced inflammation and immune response .

Comparison with Similar Compounds

  • Betamethasone dipropionate
  • Clobetasol propionate
  • Fluocinonide

Comparison: Diflucortolone pivalate is unique in its specific esterification with pivalic acid, which enhances its lipophilicity and skin penetration. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a balanced potency and a favorable side effect profile. Fluocinonide, while similar in potency, differs in its chemical structure and pharmacokinetics .

Biological Activity

Diflucortolone pivalate is a synthetic corticosteroid primarily utilized in dermatological applications for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.

This compound functions by inducing the production of lipocortins, which inhibit phospholipase A2, thereby preventing the release of arachidonic acid. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandins and leukotrienes, resulting in reduced inflammation and immune response . The compound's specific esterification with pivalic acid enhances its lipophilicity, improving skin penetration and therapeutic efficacy compared to other corticosteroids.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various inflammatory skin conditions. A multicenter, double-blind study compared diflucortolone valerate (a related compound) with clobetasol propionate, revealing no significant differences in overall efficacy. However, diflucortolone valerate showed a higher preference in cases of eczema .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study 1 : A 7-month-old male with severe atopic eczema showed marked improvement within three days of treatment with this compound. By two weeks, his skin was clear, and he experienced significant relief from symptoms .
  • Case Study 2 : An adult female with chronic atopic eczema reported improved skin condition and reduced itching after initiating treatment with diflucortolone valerate, highlighting its effectiveness in long-term management .

Comparative Analysis

This compound is often compared to other topical corticosteroids regarding potency and side effects. Below is a comparative table summarizing key properties:

CompoundPotency LevelAnti-inflammatory EffectSide Effects Profile
This compoundModerateHighLow atrophogenic potential
Clobetasol PropionateHighVery HighHigher risk of atrophy
Betamethasone DipropionateModerateHighModerate risk
FluocinonideModerateHighModerate risk

Research Findings

Research has consistently shown that this compound exhibits a favorable therapeutic index. In animal models, its anti-inflammatory effects were significantly greater than those of fluocortolone and comparable to dexamethasone . Furthermore, it has been noted that topical formulations containing diflucortolone maintain effective levels longer than those containing other corticosteroids due to enhanced skin retention properties .

Properties

CAS No.

15845-96-2

Molecular Formula

C27H36F2O5

Molecular Weight

478.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1

InChI Key

UWGRWFCLGQWKPR-GSTUPEFVSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F

Key on ui other cas no.

15845-96-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.